molecular formula C10H6ClNO3 B11885850 4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B11885850
M. Wt: 223.61 g/mol
InChI Key: AKXALFHSAUQQOP-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry. It is characterized by the presence of a chlorine atom at the fourth position, an oxo group at the first position, and a carboxylic acid group at the third position of the isoquinoline ring. This compound is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-1,2-dihydroisoquinoline.

    Oxidation: The 4-chloro-1,2-dihydroisoquinoline is then oxidized to introduce the oxo group at the first position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Uniqueness

4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is unique due to the presence of the chlorine atom at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and industrial chemicals.

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

4-chloro-1-oxo-2H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6ClNO3/c11-7-5-3-1-2-4-6(5)9(13)12-8(7)10(14)15/h1-4H,(H,12,13)(H,14,15)

InChI Key

AKXALFHSAUQQOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)O)Cl

Origin of Product

United States

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